
N,N-diallyl-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-2-hydroxypropanamide: is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of two allyl groups attached to the nitrogen atom and a hydroxyl group on the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diallyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromide with the allyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diallyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the allyl groups.
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-oxopropanamide.
Reduction: Formation of N,N-diallyl-2-aminopropanamide.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
N,N-diallyl-2-hydroxypropanamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and allyl groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and resins, where its functional groups contribute to the material properties.
Wirkmechanismus
The mechanism by which N,N-diallyl-2-hydroxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, while the hydroxyl and amide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diallyl-2-phenylacetamide
- N,N-diallyl-2-chloroacetamide
- N,N-diallyl-2-aminopropanamide
Uniqueness
N,N-diallyl-2-hydroxypropanamide is unique due to the presence of both hydroxyl and amide functional groups, which provide a versatile platform for chemical modifications. This dual functionality distinguishes it from other similar compounds that may lack one of these groups, thereby limiting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and development.
Eigenschaften
| 5422-38-8 | |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-hydroxy-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C9H15NO2/c1-4-6-10(7-5-2)9(12)8(3)11/h4-5,8,11H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
RYDSICAGQMSXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(CC=C)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


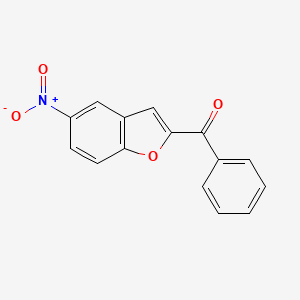

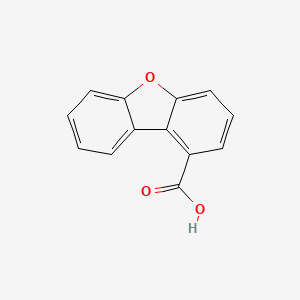
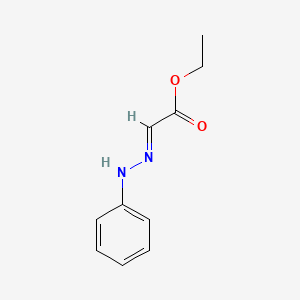
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)


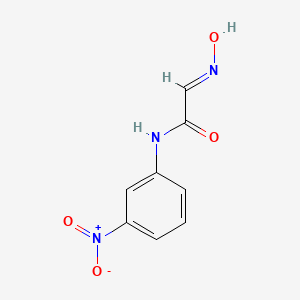

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
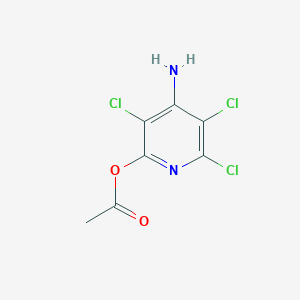

![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

